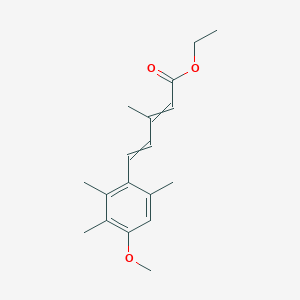

Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

CAS No.:

Cat. No.: VC16782122

Molecular Formula: C18H24O3

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24O3 |

|---|---|

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate |

| Standard InChI | InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3 |

| Standard InChI Key | BONIYDFKKJJFBB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Introduction

Synthesis

The synthesis of Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate typically involves esterification reactions or condensation processes. While specific protocols for this compound are not detailed in the provided sources, general methods for synthesizing similar esters include:

-

Esterification: Reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Claisen Condensation: Utilizing ethyl acetate derivatives with substituted benzaldehydes under basic conditions.

Further studies into its synthetic routes may involve optimizing yields via catalytic systems or alternative solvents.

Applications and Potential Uses

While specific applications for this compound are not extensively documented in the provided sources, its structural features suggest several potential uses:

-

Pharmaceutical Research:

-

The conjugated diene system may exhibit biological activity or serve as a precursor for bioactive molecules.

-

The methoxy and ester groups are common in drug design for enhancing solubility or bioavailability.

-

-

Material Science:

-

As an intermediate in the synthesis of functionalized polymers or advanced materials.

-

-

Chemical Intermediates:

-

Useful in organic synthesis as a building block for more complex molecules.

-

Related Compounds

Several structurally similar compounds have been identified with varying functional groups:

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpentadienal | 419534-29-5 | |

| 5-(4-Methoxy-d₃-2,3,6-trimethylphenyl)-3-methylpentadienol | Not Available |

These analogs often share similar reactivity profiles but may differ in physical properties or biological activities.

Research Outlook

The lack of extensive data on Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate indicates it is likely underexplored in scientific literature. Future research could focus on:

-

Biological Activity Screening:

-

Investigating its potential as an antimicrobial or anti-inflammatory agent.

-

-

Synthetic Modifications:

-

Exploring derivatives with enhanced reactivity or targeted functionalities.

-

-

Material Applications:

-

Assessing its role as a precursor in high-performance materials or coatings.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume